

# Angiolam A: A Technical Guide to its Discovery, Isolation, and Characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Angiolam A**  
Cat. No.: **B15562270**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Angiolam A** is a novel lactone-lactam antibiotic first isolated from the myxobacterium *Angiococcus disciformis* strain An d30. This document provides a comprehensive technical overview of the discovery, isolation, purification, and characterization of **Angiolam A** and its recently discovered derivatives. It includes detailed experimental protocols, quantitative data on physicochemical properties and biological activities, and diagrams illustrating the experimental workflow and biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers in natural product discovery, medicinal chemistry, and drug development.

## Introduction

Myxobacteria are a rich source of structurally diverse and biologically active secondary metabolites. In 1985, **Angiolam A** was identified as a new antibiotic from *Angiococcus disciformis*<sup>[1]</sup>. The producing organism has since been reclassified, with the strain An d48 being referred to as *Pyxidicoccus fallax* and the species in general also being classified as *Archangium disciforme*<sup>[2][3]</sup>. **Angiolam A** exhibits activity against a select number of Gram-positive bacteria and certain strains of *Escherichia coli* with enhanced permeability<sup>[1]</sup>. More recent investigations have unveiled novel Angiolam derivatives with promising antiparasitic activities, particularly against *Plasmodium falciparum*, the causative agent of malaria<sup>[4][5]</sup>. The elucidation of the Angiolam biosynthetic gene cluster has further opened avenues for

biosynthetic engineering and the generation of novel analogues[4]. This guide synthesizes the available scientific literature to provide a detailed technical resource on **Angiolam A**.

## Fermentation and Production

The production of **Angiolam A** and its derivatives is achieved through submerged fermentation of the producing myxobacterial strain.

## Producing Organism

- Original Designation: *Angiococcus disciformis*, strain An d30[1]
- Current Classification: *Pyxidicoccus fallax* (strain An d48) / *Archangium disciforme*[2][3]

## Fermentation Media

Several media have been utilized for the cultivation of *Angiococcus disciformis* and related strains to produce Angiolams. The composition of a commonly used medium, CY/H, is provided below. Cultivation in RG5 medium has been shown to improve the production of most Angiolam derivatives by two- to three-fold[5].

Table 1: Composition of CY/H Liquid Medium for Myxobacteria

| Component                             | Concentration (g/L)               |
|---------------------------------------|-----------------------------------|
| Solution A                            |                                   |
| Casitone                              | 1.5                               |
| Yeast Extract                         | 1.5                               |
| Starch                                | 4.0                               |
| Soy Flour (defatted)                  | 1.0                               |
| D-Glucose                             | 1.0                               |
| CaCl <sub>2</sub> x 2H <sub>2</sub> O | 1.0                               |
| MgSO <sub>4</sub> x 7H <sub>2</sub> O | 0.5                               |
| HEPES                                 | 11.9                              |
| Distilled Water                       | 1000.0 mL                         |
| Solution B                            |                                   |
| EDTA-iron                             | 8.0 (in 1000 mL H <sub>2</sub> O) |
| Solution C                            |                                   |
| Vitamin B <sub>12</sub>               | 0.5 (in 1000 mL H <sub>2</sub> O) |

Instructions: Adjust pH of Solution A to 7.4.  
Autoclave solutions A and B separately. Filter  
sterilize Solution C. After cooling, add 1 mL of  
Solution B and 1 mL of Solution C per liter of  
Solution A.

## Fermentation Protocols

For analytical purposes, cultures are grown in 300 mL shake flasks containing 50-100 mL of the fermentation medium. The medium is inoculated with a 2% (v/v) pre-culture and supplemented with 4% (v/v) of a sterile aqueous solution of XAD-16 adsorber resin. Fermentation is carried out at 30°C and 180 rpm for 7-10 days[4].

For compound isolation, pre-cultures are grown in 300 mL shake flasks with 100 mL of medium at 30°C and 180 rpm for 5 days. These are used to inoculate (5% v/v) 2 L of fermentation medium in 5 L shaking flasks, supplemented with 5% (v/v) XAD-16 adsorber resin. The large-scale fermentation is maintained at 30°C and 170 rpm for 21 days[4].

## Isolation and Purification

The isolation of **Angiolam A** involves extraction from the culture broth and subsequent chromatographic purification. The use of XAD-16 adsorber resin in the fermentation broth facilitates the capture of the secondary metabolites.

### Extraction

After fermentation, the culture, including the XAD-16 resin, is harvested. The resin is then washed and eluted with an organic solvent such as methanol to recover the adsorbed metabolites.

### Chromatographic Purification

The crude extract is subjected to multiple chromatographic steps to yield pure **Angiolam A**.

- Preparative High-Performance Liquid Chromatography (HPLC): This is a key step in the purification of **Angiolam A** and its derivatives.
- Supercritical Fluid Chromatography (SFC): This technique has been employed for the further separation of Angiolam derivatives, such as Angiolams C and D[4].

Note: Specific parameters for HPLC and SFC (e.g., columns, mobile phases, flow rates, and gradients) are not detailed in the currently available literature but are crucial for reproducible isolation.

## Structure Elucidation and Physicochemical Properties

The structure of **Angiolam A** was determined using a combination of spectroscopic techniques.

## Spectroscopic Data

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the molecular formula. For **Angiolam A**, a signal at  $m/z$  570.3785 ( $[M-H_2O+H]^+$ ) corresponds to a molecular formula of  $C_{34}H_{53}NO_7$ <sup>[4]</sup>.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D ( $^1H$ ,  $^{13}C$ ) and 2D (HSQC, HMBC, COSY) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Table 2: Physicochemical and Spectroscopic Properties of **Angiolam A**

| Property                    | Value                                                                    | Reference |
|-----------------------------|--------------------------------------------------------------------------|-----------|
| Molecular Formula           | $C_{34}H_{53}NO_7$                                                       | [4]       |
| Molecular Weight            | 587.79 g/mol                                                             |           |
| Appearance                  | Amorphous solid                                                          |           |
| HRESI-MS ( $[M-H_2O+H]^+$ ) | $m/z$ 570.3785 (calc.<br>570.37889)                                      | [4]       |
| Key $^{13}C$ NMR Signals    | Data to be populated from<br>detailed spectroscopic analysis<br>reports. |           |
| Key $^1H$ NMR Signals       | Data to be populated from<br>detailed spectroscopic analysis<br>reports. |           |

## Biological Activity

**Angiolam A** and its derivatives have been evaluated for their antibacterial and antiparasitic activities.

## Antibacterial Activity

**Angiolam A** exhibits selective activity against Gram-positive bacteria and some permeable *E. coli* strains. It is thought to interfere with protein synthesis<sup>[1]</sup>.

Table 3: Antibacterial Activity of **Angiolam A** (Minimum Inhibitory Concentration - MIC)

| Organism                     | MIC (µg/mL)                                         | Reference |
|------------------------------|-----------------------------------------------------|-----------|
| Clostridium perfringens      | 0.78                                                |           |
| Escherichia coli strains     | 2.5                                                 | [6]       |
| Other Gram-positive bacteria | Data to be populated from original discovery paper. |           |

## Antiparasitic Activity

Recently discovered Angiolam derivatives have shown promising activity against various parasites, most notably *Plasmodium falciparum*.

Table 4: Antiparasitic Activity of **Angiolam A** and Derivatives (IC<sub>50</sub> values in µM)[4][5]

| Compound   | P. falciparum<br>(NF54) | T. b.<br>rhodesiense | T. cruzi | L. donovani |
|------------|-------------------------|----------------------|----------|-------------|
| Angiolam A | >20                     | 1.5                  | >30      | 15.4        |
| Angiolam B | 0.3                     | 9.0                  | >30      | 6.6         |
| Angiolam C | 0.6                     | 6.8                  | >30      | 17.6        |
| Angiolam D | 0.8                     | 7.2                  | >30      | 8.2         |
| Angiolam F | 1.3                     | 12.3                 | >30      | 16.2        |

## Visualizations: Workflows and Pathways

### Experimental Workflow for Angiolam A Discovery and Isolation

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Angiolam A** isolation and characterization.

## Proposed Biosynthetic Pathway of Angiolam A

The biosynthesis of **Angiolam A** is proposed to occur via a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) pathway[4].



[Click to download full resolution via product page](#)

Caption: Simplified schematic of the proposed **Angiolam A** biosynthetic pathway.

## Conclusion

**Angiolam A**, a metabolite from the myxobacterium *Angiococcus disciformis*, represents a unique chemical scaffold with demonstrated antibacterial and, more recently, potent antiparasitic properties in its derivatives. This technical guide provides a consolidated resource on its discovery, production, isolation, and characterization, aimed at facilitating further research and development. The elucidation of its biosynthetic pathway offers significant opportunities for the generation of novel analogues with potentially enhanced therapeutic properties, highlighting the continued importance of myxobacteria as a source of novel drug leads.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jstage.jst.go.jp](http://jstage.jst.go.jp) [jstage.jst.go.jp]
- 2. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reclassification of *Angiococcus disciformis*, *Cystobacter minus* and *Cystobacter violaceus* as *Archangium disciforme* comb. nov., *Archangium minus* comb. nov. and *Archangium violaceum* comb. nov., unification of the families *Archangiaceae* and *Cystobacteraceae*, and emended descriptions of the families *Myxococcaceae* and *Archangiaceae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. New myxobacteria of the *Myxococcaceae* clade produce angiolams with antiparasitic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Angiolam A: A Technical Guide to its Discovery, Isolation, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15562270#angiolam-a-discovery-and-isolation-from-angiococcus-disciformis>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)